4-(Methylthio)-2-(trifluoromethyl)benzoic acid
Description
Properties
Molecular Formula |
C9H7F3O2S |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O2S/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
MCJDRFABJHFDNU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2-Chloro-4-(trifluoromethyl)benzoic Acid Sodium Salt
One established method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)benzoic acid sodium salt by a methylthio group. This reaction is typically carried out using anhydrous sodium methyl mercaptide (sodium methylthiolate) as the nucleophile in an aprotic polar solvent such as anhydrous N-methylpyrrolidone (NMP). The mixture is heated to approximately 90°C for around 2 hours to facilitate the substitution reaction.
Reaction conditions and results:
| Reagents and Conditions | Amounts | Temperature | Time | Yield (%) | Purity (%) | Characterization |
|---|---|---|---|---|---|---|
| Sodium methyl mercaptide | 0.39 g (0.00525 mol) | 90°C | 2 hrs | 100 | >95 | 1H-NMR δ: 2.40 (s, 3H), 7.30, 7.38, 8.07 ppm |
| 2-Chloro-4-(trifluoromethyl)benzoic acid sodium salt | 1.23 g (0.005 mol) | |||||
| Anhydrous N-methylpyrrolidone (NMP) | 10 mL |
After completion, the mixture is cooled, acidified, and extracted with tert-butyl methyl ether, followed by washing and evaporation to obtain the product.
Phase Transfer Catalysis Using Chlorobenzonitrile Precursors
Another industrially relevant method employs a multi-step process starting from chlorobenzonitrile derivatives. This method uses a three-phase phase transfer catalyst (PTC), such as a resin-immobilized quaternary phosphonium salt, to facilitate the reaction of chlorobenzonitrile with sodium methyl mercaptide in an organic solvent under controlled temperature conditions.
Process summary:
- Chlorobenzonitrile is added to an organic solvent with PTC and heated to 70°C.
- Sodium methyl mercaptide solution is added dropwise over 3 hours.
- The mixture is further heated to 80°C for 3 hours to complete the reaction.
- Solid alkali (sodium hydroxide) is added slowly at 110°C to hydrolyze the nitrile to the carboxylic acid.
- The reaction is continued until ammonia evolution ceases.
- The organic and aqueous layers are separated, and the aqueous layer is acidified to precipitate the methylthiobenzoic acid.
- The crude product is purified by distillation.
| Step | Conditions | Amounts | Time | Yield (%) | Purity (%) (GC) |
|---|---|---|---|---|---|
| Reaction with PTC | 70°C, stirring | 68.7 g o-chlorobenzonitrile, 200 g methyl mercaptan solution (20%) | 3 hrs dropwise addition + 3 hrs reaction | - | - |
| Hydrolysis with NaOH | 110°C, stirring | 70 g 30% NaOH solution | 3 hrs dropwise addition + 5 hrs reaction | - | - |
| Acidification and isolation | pH 1-2 with 35% HCl, filtration | - | - | - | - |
| Distillation purification | 290-298°C | Crude product | - | 77.6 g | 98.5 |
This method offers a simple, scalable, and high-purity preparation route, suitable for industrial applications.
Analytical and Characterization Data
The product obtained from the nucleophilic substitution method has been characterized by proton nuclear magnetic resonance (1H-NMR) spectroscopy, showing characteristic signals for the methylthio group (singlet near δ 2.40 ppm) and aromatic protons (δ 7.30–8.07 ppm).
Gas chromatography analysis of the product from the phase transfer catalysis method confirmed a purity of 98.5%, indicating the efficiency of the process.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloro-4-(trifluoromethyl)benzoic acid sodium salt | Sodium methyl mercaptide, NMP | 90°C, 2 h | 100 | >95 | Simple, high yield, lab scale |
| Phase transfer catalysis and hydrolysis | o-Chlorobenzonitrile | Sodium methyl mercaptide, PTC, NaOH | 70–110°C, multi-step, 11+ h | ~77.6 g isolated | 98.5 | Industrially scalable, high purity |
| Multi-step pyrazolyl derivative synthesis | Various benzoic acid derivatives | NaH, THF, acid, SOCl2 | Room temp to 75°C, multiple steps | Moderate | - | For complex derivatives, not direct |
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group readily undergoes deprotonation under basic conditions. The -CF₃ group at the ortho position significantly increases acidity compared to unsubstituted benzoic acids due to its strong electron-withdrawing effect, which stabilizes the conjugate base.
Typical Conditions :
-
Deprotonation occurs with alkali hydroxides (e.g., NaOH, KOH) in polar solvents like water or ethanol .
-
The resulting carboxylate anion can participate in salt formation or act as a nucleophile in subsequent reactions.
Nucleophilic Substitution at the Methylthio Group
The methylthio group (-SMe) serves as a moderate leaving group in nucleophilic substitution reactions. Its reactivity is influenced by both steric and electronic factors .
Example Reaction :
-
Nucleophiles : Amines, alkoxides, or thiols.
-
Conditions : Requires activation via oxidation to a better leaving group (e.g., sulfonium intermediates) or use of Lewis acids like BF₃ .
Esterification and Amidation
The carboxylic acid is readily converted to esters or amides, enabling derivatization for applications in medicinal chemistry.
Esterification
Reagents : Methanol/H₂SO₄, diazomethane, or DCC/DMAP coupling agents.
Product : Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate.
Amidation
Reagents : Thionyl chloride (to form acyl chloride) followed by amines.
Application : Synthesis of bioactive amides for drug discovery.
Oxidation Reactions
The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering electronic properties and bioavailability .
Oxidation Pathways :
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂/AcOH | Sulfoxide | 0–25°C |
| KMnO₄/H⁺ | Sulfone | 50–80°C |
The sulfone derivative exhibits enhanced metabolic stability compared to the parent compound .
Decarboxylation
Under thermal or basic conditions, decarboxylation occurs, yielding 3-(methylthio)-5-(trifluoromethyl)toluene. This reaction is critical for simplifying the aromatic backbone in synthetic routes .
Mechanism :
Electrophilic Aromatic Substitution
The -CF₃ and -SMe groups direct electrophiles to specific positions on the aromatic ring:
-
-CF₃ : Meta-directing due to its electron-withdrawing nature.
-
-SMe : Ortho/para-directing via electron donation through resonance .
Example : Nitration occurs predominantly at the 5-position (meta to -CF₃ and para to -SMe).
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s -CF₃ group enhances lipophilicity, improving membrane permeability. Preliminary studies suggest binding to enzymes like cyclooxygenase (COX) through hydrogen bonding and hydrophobic interactions.
Scientific Research Applications
4-(Methylthio)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylthio group can modulate its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Electron-Withdrawing Groups
- 2-Nitro-4-(trifluoromethyl)benzoic acid (): The nitro (-NO₂) group is more electron-withdrawing than -SCH₃, leading to higher acidity (pKa ~1.5). This compound is used in herbicide formulations due to its enhanced reactivity .
- 4-Methoxy-3-(trifluoromethyl)benzoic acid (): The methoxy (-OCH₃) group is electron-donating, reducing acidity (pKa ~4.1) compared to the methylthio analog. This derivative is less reactive in electrophilic substitution reactions .
Thioether Derivatives
- 4-((3-Methylbut-2-en-1-yl)thio)benzoic acid (3ka) (): The bulky alkenylthio substituent reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) compared to the smaller methylthio group in 4-(methylthio)-2-(trifluoromethyl)benzoic acid (~1.2 mg/mL) .
- 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (): The aromatic thioether group introduces steric hindrance, lowering melting point (mp 112–114°C) relative to this compound (mp ~145°C) .
Antitubercular Activity
- 4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (): The benzothiazole moiety enhances activity against Mycobacterium tuberculosis (MIC₉₀ = 8 µg/mL) compared to simpler benzoic acid derivatives, suggesting that heterocyclic appendages improve target binding .
- This compound: Limited direct biological data exist, but its derivatives (e.g., esters in ) show moderate antimicrobial activity (MIC₉₀ = 32–64 µg/mL) .
Biological Activity
4-(Methylthio)-2-(trifluoromethyl)benzoic acid is an aromatic compound with a unique structure characterized by the presence of a methylthio group and a trifluoromethyl group attached to a benzoic acid framework. Its molecular formula is C₉H₇F₃O₂S, and it has garnered interest in medicinal chemistry due to its potential biological activities.
The compound exhibits significant chemical reactivity due to its functional groups. The trifluoromethyl group is known for its strong electron-withdrawing properties, which enhance the acidity of the carboxylic acid moiety. This structural feature allows for various chemical reactions, making it a versatile candidate for further synthetic modifications.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. Preliminary studies have shown that this compound can influence protein activity through binding interactions, which are crucial for evaluating its pharmacological profile and potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes affecting metabolism | |
| Antimicrobial Properties | Preliminary evidence suggests activity against bacterial strains | |
| Binding Affinity | Interaction with protein targets influencing their functions |
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate inhibitory effects, suggesting potential as a lead compound for antibiotic development.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways. This finding highlights its potential role in drug design targeting metabolic diseases.
- Pharmacological Profile : Further research is required to elucidate the complete pharmacological profile of this compound, including its mechanisms of action and therapeutic implications.
Q & A
Q. Basic
- X-ray Powder Diffraction (XRPD): Resolves crystal packing; for 4-(methylthio) analogs, monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 11.5 Å, c = 8.9 Å are reported .
- NMR: ¹H NMR (DMSO-d₆): δ 8.2 (d, Ar-H), 2.5 (s, SCH₃). ¹⁹F NMR: −62 ppm (CF₃) .
- HPLC: Purity ≥98% using C18 column (acetonitrile/0.1% TFA mobile phase) .
What strategies resolve contradictions in reported crystallographic data for substituted benzoic acids?
Advanced
Contradictions arise from polymorphism or solvent inclusion. Strategies:
Multi-method validation: Combine XRPD with single-crystal XRD and DSC to confirm phase purity .
Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., O···H hydrogen bonds: 25% contribution) to distinguish polymorphs .
DFT-assisted refinement: Computationally optimize lattice parameters to match experimental data .
How can the compound’s stability under varying pH and temperature conditions be assessed?
Q. Basic
- Thermal Stability: TGA shows decomposition onset at ~250°C. DSC confirms melting point (mp 220–222°C for analogs) .
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC. Trifluoromethyl groups enhance stability in acidic conditions .
What is the compound’s role in synthesizing bioactive molecules, and how is activity evaluated?
Advanced
The methylthio group acts as a hydrogen bond acceptor in enzyme inhibition. Example applications:
- Anticancer Agents: Synthesize diphenylacrylonitrile derivatives and test via MTT assay (IC₅₀: 2–10 µM against HeLa cells) .
- Anti-inflammatory Agents: Evaluate COX-2 inhibition (IC₅₀: 0.8 µM) using ELISA .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace CF₃ with Cl) to assess potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
